(4-フルオロ-2-ニトロフェニル)メタノール

概要

説明

Synthesis Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Molecular Structure Analysis

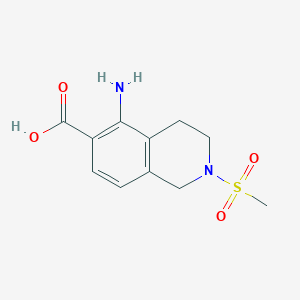

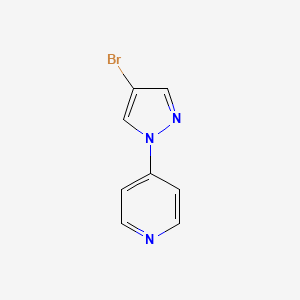

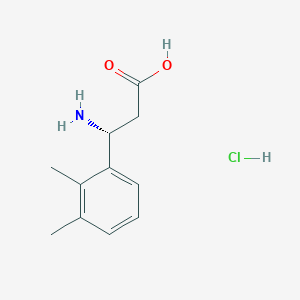

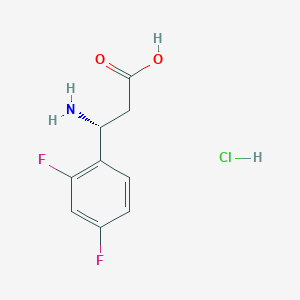

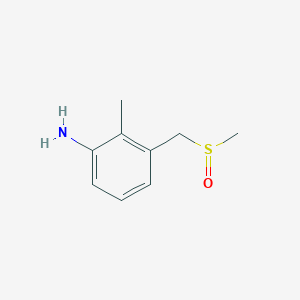

The molecular weight of “(4-Fluoro-2-nitrophenyl)methanol” is 171.13 . The InChI code for this compound is 1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 .Chemical Reactions Analysis

“(4-Fluoro-2-nitrophenyl)methanol” is a chemical compound that exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties.Physical And Chemical Properties Analysis

“(4-Fluoro-2-nitrophenyl)methanol” is a pale-yellow to yellow-brown solid . and should be stored at room temperature .科学的研究の応用

有機合成

(4-フルオロ-2-ニトロフェニル)メタノール: は、特に求核置換反応による複雑な分子の合成において、有機合成で用いられます。 そのニトロ基は電子求引基として作用し、様々な求核剤を芳香環に導入することを容易にする .

医薬品開発

医薬品研究では、(4-フルオロ-2-ニトロフェニル)メタノールは、医薬品分子の合成の前駆体として役立ちます。 その構造的複雑さは、特定の生物学的活性を持つ新しい薬剤の開発に不可欠な、多様な薬理フォアを創出することを可能にする .

材料科学

この化合物は、特に性能が向上した新素材の開発において、材料科学で応用されています。 例えば、それはm-アリールオキシフェノールを合成するために使用することができ、これは、熱安定性と難燃性が向上したプラスチック、接着剤、コーティングの製造に役立つ .

化学工学

(4-フルオロ-2-ニトロフェニル)メタノール: は、医薬品有効成分の中間体の合成を伴うプロセスの設計において、化学工学で重要です。 その反応性は、マイクロ流体デバイスにおける主要な中間体の連続生産で利用される .

生化学

生化学では、(4-フルオロ-2-ニトロフェニル)メタノールは、生体分子の間接的ラジオフルオロ化のための活性化エステルを作成するために使用されます。 この応用は、生体分子の放射性同位体による標識が必要な、陽電子放出断層撮影(PET)のような分子イメージング技術に不可欠である .

分析化学

この化合物の誘導体、特にアジドは、生体分子の固定化と生体共役のために、分析化学で用いられています。 これは、生体共役の構築とポリマー表面の機能化のために不可欠であり、生化学的アッセイと合成の基本である .

Safety and Hazards

The safety information for “(4-Fluoro-2-nitrophenyl)methanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

“(4-Fluoro-2-nitrophenyl)methanol” exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties. This suggests that there is potential for further exploration and development of this compound in the future.

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of “(4-Fluoro-2-nitrophenyl)methanol”. They highlight its potential in scientific research, particularly in the synthesis of various derivatives. They also discuss its role in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that compounds with a similar (2-nitrophenyl)methanol scaffold can inhibit key enzymes involved in signal molecule biosynthesis in cell-to-cell communication . This inhibition can lead to significant changes in the target cells, such as reduced biofilm activity .

Biochemical Pathways

Similar compounds have been shown to influence the cell-to-cell communication pathways in bacteria . By inhibiting key enzymes in these pathways, these compounds can disrupt the normal functioning of the cells and lead to changes in gene expression and behavior .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can provide some insights into its potential bioavailability .

Result of Action

Compounds with a similar (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action . This suggests that (4-Fluoro-2-nitrophenyl)methanol could potentially have similar effects.

Action Environment

It is known that environmental factors such as ph can significantly affect the activity and stability of similar compounds .

特性

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMINHMFZNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694557 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1043416-40-5 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)